[4-(2,6-dichlorobenzyl)piperazin-1-yl][1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
[4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, pyrazole, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the 2,6-dichlorobenzyl group. The pyrazole ring is then synthesized and coupled with the piperazine derivative. Finally, the morpholine carbonyl group is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2,6-DICHLOROBENZYL)PIPERAZINO][1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Properties
Molecular Formula |
C21H25Cl2N5O3 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-[2-methyl-5-(morpholine-4-carbonyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-25-19(13-18(24-25)20(29)28-9-11-31-12-10-28)21(30)27-7-5-26(6-8-27)14-15-16(22)3-2-4-17(15)23/h2-4,13H,5-12,14H2,1H3 |
InChI Key |
IBHTZCJYEGNEBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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